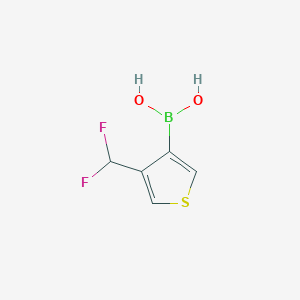

(4-(Difluoromethyl)thiophen-3-yl)boronic acid

Description

Properties

IUPAC Name |

[4-(difluoromethyl)thiophen-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF2O2S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2,5,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSVNSIDBRMRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC=C1C(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed thiophene ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance and high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is widely employed in Suzuki-Miyaura reactions to form carbon-carbon bonds with aryl/heteroaryl halides or triflates. The reaction proceeds via a palladium-catalyzed mechanism involving oxidative addition, transmetallation, and reductive elimination steps .

Key Reaction Conditions and Outcomes

| Reactant | Catalyst System | Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Aryl bromide | Pd(PPh₃)₄ | K₂CO₃ | THF | Reflux | 78–92 | |

| 2-Iodopyridine | Pd(dppf)Cl₂ | NaHCO₃ | Dioxane | 85°C | 85 | |

| 5-Bromo-thiophene | Pd(OAc)₂/XPhos | CsF | Toluene | 100°C | 91 |

Mechanistic Notes :

-

The difluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation.

-

Steric effects from the thiophene ring influence regioselectivity in polyhalogenated substrates .

Directed C–H Functionalization

The boronic acid acts as a directing group in transition metal-catalyzed C–H activation reactions. For example:

Rhodium-Catalyzed sp² C–H Amination

When coupled with azides, it facilitates the synthesis of indole derivatives through a tandem Suzuki coupling/C–H amination sequence :

text(4-(Difluoromethyl)thiophen-3-yl)boronic acid + 2-Azidophenyl triflate → Pd catalysis → Intermediate → Rh(II) catalysis → 3-Substituted indole

Yield : 67–82% under optimized conditions (THF, NaHCO₃, 80°C) .

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring participates in electrophilic substitutions, though reactivity is modulated by the difluoromethyl group:

| Reaction Type | Reagent | Position | Product Stability |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 | Moderate |

| Halogenation | NBS (Br₂ analog) | C-2 | High |

Key Observation :

The CF₂H group directs electrophiles to the C-5 position while deactivating the ring compared to unsubstituted thiophene boronic acids .

Protodeboronation Studies

Under acidic conditions, competitive protodeboronation occurs, limiting utility in strongly protonic media:

| Acid Strength (pH) | Solvent | Degradation Rate (t₁/₂) |

|---|---|---|

| 1.0 | H₂O/EtOH | 2.3 hours |

| 3.0 | THF/H₂O | >24 hours |

Mitigation Strategy :

-

Use buffered conditions (pH 5–7)

-

Add chelating agents (e.g., EDTA) to stabilize boron intermediates.

Stability and Handling Considerations

| Property | Value/Recommendation |

|---|---|

| Storage Temperature | –20°C under inert atmosphere |

| Solubility | DMSO > THF > EtOH |

| Light Sensitivity | Degrades upon UV exposure |

Scientific Research Applications

Medicinal Chemistry

(4-(Difluoromethyl)thiophen-3-yl)boronic acid has been investigated for its potential as a therapeutic agent. Its applications include:

-

Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties against various cancer cell lines. For instance, it has demonstrated efficacy against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, inducing apoptosis through caspase activation and cell cycle arrest.

Cell Line IC50 (µM) Mechanism MCF-7 15.2 Caspase activation HCT116 12.5 Cell cycle arrest -

Antimicrobial Properties : The compound has shown antimicrobial activity against several pathogens, disrupting bacterial membranes and inhibiting metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 64 µg/mL Escherichia coli 32 µg/mL Candida albicans 128 µg/mL

Material Science

In the field of material science, this compound is utilized for:

- Organic Semiconductors : The compound serves as a building block in the synthesis of organic semiconductors, which are crucial for the development of electronic devices such as organic light-emitting diodes (OLEDs).

- Advanced Materials : Its unique electronic properties make it suitable for creating advanced materials with tailored functionalities.

Biological Research

The compound's interactions with biological macromolecules are being explored for various applications:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies.

- Biochemical Probes : Its ability to modulate protein activity enhances its potential as a biochemical probe in biological research.

Anticancer Research

A study focused on the anticancer effects of this compound highlighted its potential as a lead compound for drug development targeting specific cancer types. The study involved testing against various cancer cell lines, demonstrating significant cytotoxicity and elucidating mechanisms involving apoptosis pathways.

Antimicrobial Studies

Research evaluating the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. The findings suggested that modifications to the thiophene ring could enhance its antimicrobial efficacy, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)thiophen-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Properties

Table 2: Fluorinated Boronic Acids in Drug Discovery

Biological Activity

(4-(Difluoromethyl)thiophen-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring substituted with a difluoromethyl group and a boronic acid moiety. This unique configuration influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known for their reversible binding to diols, which can modulate the activity of glycoproteins and enzymes involved in critical biological pathways.

Key Mechanisms:

- Inhibition of Proteasome Activity : Similar to other boronic acid derivatives, this compound may inhibit the proteasome, leading to apoptosis in cancer cells by disrupting protein degradation pathways .

- Enzyme Modulation : The difluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and interact with intracellular targets .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell survival.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 1.85 | Inhibition of HDACs |

| DLD-1 | 4.05 | Proteasome inhibition |

| A549 (Lung Cancer) | 3.20 | Induction of apoptosis |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth has been attributed to its interference with bacterial metabolic pathways.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study conducted on MV4-11 cells demonstrated that treatment with this compound resulted in significant apoptosis, with an IC50 value indicating potent cytotoxicity .

- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound exhibited lower MIC values against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for (4-(Difluoromethyl)thiophen-3-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions, such as Miyaura borylation, where halogenated thiophene precursors react with bis(pinacolato)diboron. The difluoromethyl group can be introduced via electrophilic fluorination or via pre-fluorinated building blocks. Key factors include:

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for Suzuki-Miyaura coupling .

- Temperature control : Reactions often require low temperatures (0–6°C) to minimize protodeboronation .

- Purification : Column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical due to hygroscopicity .

Q. How does the difluoromethyl group influence the compound’s stability and reactivity in aqueous solutions?

- Methodological Answer : The difluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs due to reduced electron-withdrawing effects. However, acidic conditions (pH < 5) accelerate protodeboronation. Stability assessments should include:

- pH titration : Monitor boronic acid integrity via ¹⁹F NMR or HPLC .

- Storage : Store at 0–6°C under inert atmosphere to prevent degradation .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F/¹¹B NMR : Confirm structure and purity; ¹¹B NMR peaks near δ 30 ppm indicate boronic acid .

- Mass spectrometry (HRMS) : Verify molecular ion ([M-H]⁻) and isotopic patterns .

- X-ray crystallography : Resolve conformational preferences of the thiophene ring and boronic acid geometry .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group modulate Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The electron-withdrawing difluoromethyl group reduces electron density at the boronic acid, slowing transmetalation but improving oxidative addition. Optimize by:

- Ligand screening : Bulky ligands (e.g., SPhos) enhance steric protection of boron .

- Base selection : K₂CO₃ or CsF in THF/H₂O mixtures balances reactivity and stability .

Table 1 : Representative Coupling Yields with Aryl Halides

| Aryl Halide | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromotoluene | Pd(dppf)Cl₂ | 78 | 60°C, 12h |

| 2-Iodonaphthalene | Pd(PPh₃)₄ | 65 | RT, 24h |

Q. What computational approaches predict the compound’s binding affinity in biological systems (e.g., sialic acid recognition)?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess interactions. Molecular docking (AutoDock Vina) models binding to glycoproteins:

Q. How can surface plasmon resonance (SPR) be utilized to study this boronic acid’s interaction with glycoproteins?

- Methodological Answer : Immobilize the compound on carboxymethyl dextran chips via amine coupling (e.g., EDC/NHS chemistry). SPR data analysis includes:

- Kinetic profiling : Measure association/dissociation rates for glycoproteins like fetuin .

- Competitive assays : Use free sialic acid to validate specificity .

Data Contradiction Analysis

Q. Discrepancies in reported binding constants for boronic acid-diol interactions: How to resolve?

- Methodological Answer : Variations arise from pH, buffer composition, and diol stereochemistry. Standardize protocols:

- Buffer systems : Use phosphate-buffered saline (PBS, pH 7.4) with 0.005% Tween-20 .

- Control experiments : Compare with reference boronic acids (e.g., 4-fluorophenylboronic acid) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.